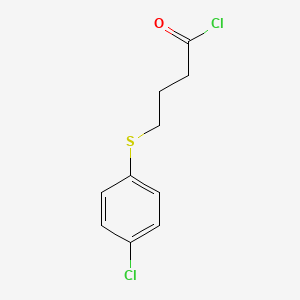
2,3,4-Trifluoro-5-methylaniline
Vue d'ensemble
Description
2,3,4-Trifluoro-5-methylaniline, also known as TFMA, is an aromatic amine compound with a molecular formula of C7H7F3N. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. TFMA has a wide range of applications in the fields of chemistry, biochemistry, and materials science. It is used as a reagent in the synthesis of organic compounds and as a catalyst in the production of polymers. It is also used as a reaction intermediate in the synthesis of pharmaceuticals, dyes, and other industrial chemicals.
Applications De Recherche Scientifique
Fluorous Chemistry Building Block
Triflate 4, derived from HFPO trimer-based alcohol, is a novel highly fluorinated building block for fluorous chemistry. It shows reactivity limited to strong and soft nucleophiles, leading to the synthesis of various highly fluorinated compounds. This building block could be employed in fluorous ionic liquids or intermediates for fluorous carbenes, contributing significantly to the development of fluorous phase chemistry which aids in simplifying purification processes in organic synthesis (Kysilka et al., 2008).
Trifluoromethylated Analogues Synthesis
The study on the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid demonstrated the reactivity of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with trimethylsilyl cyanide, yielding Michael-like 1,4-conjugate hydrocyanation adducts. These compounds were used to synthesize new trifluoromethylated analogues, which could have implications in medicinal chemistry for the development of new drugs and bioactive molecules with improved metabolic stability and lipophilicity (Sukach et al., 2015).
Isomer Differentiation in Mass Spectrometry
The differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry highlights the role of 2,3,4-Trifluoro-5-methylaniline in analytical chemistry. This method allows for the differentiation of isomers based on their 'in-source' fragmentation patterns, which is crucial for the accurate identification and analysis of complex mixtures in environmental and forensic science (Gierczyk et al., 2006).
Non-Linear Optical Properties
The palladium(0) catalyzed synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives and their exploration of non-linear optical properties showcase the potential of 2,3,4-Trifluoro-5-methylaniline derivatives in materials science. These compounds, with various functional groups, could be utilized in the development of new materials for optical applications, such as in photonic devices and sensors (Rizwan et al., 2021).
Spectroscopic Analysis
Fourier transform infrared and FT-Raman spectral analysis, along with ab initio calculations of chloro-methylanilines, including compounds similar to 2,3,4-Trifluoro-5-methylaniline, provide insights into their molecular structure and vibrational modes. This knowledge is fundamental in the field of molecular spectroscopy, aiding in the understanding of molecular interactions, and is essential for the characterization of new compounds in chemistry and materials science (Arjunan & Mohan, 2008).
Propriétés
IUPAC Name |
2,3,4-trifluoro-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-3-2-4(11)6(9)7(10)5(3)8/h2H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKILKXREWPWNGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trifluoro-5-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



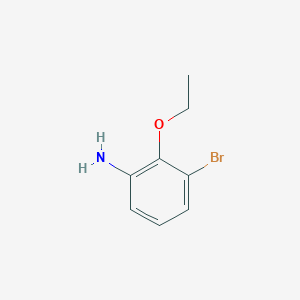

![3-Bromo-5-[(cyclobutylamino)methyl]aniline](/img/structure/B1406043.png)
![5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B1406045.png)
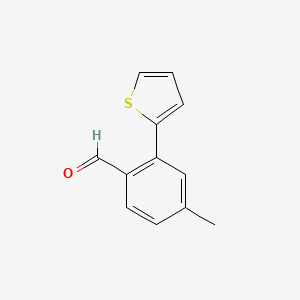

![2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1406051.png)
![N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine](/img/structure/B1406052.png)
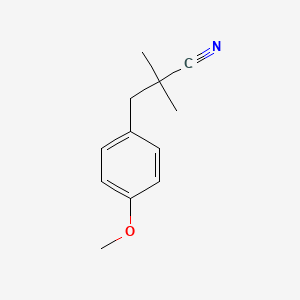
![5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine](/img/structure/B1406056.png)
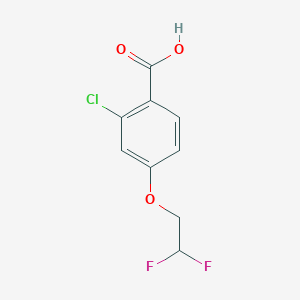
![1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine](/img/structure/B1406059.png)
